

Commercially available "Methyl 3-amino-6-iodopyrazine-2-carboxylate" suppliers

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Compound of Interest

Compound Name:	Methyl 3-amino-6-iodopyrazine-2-carboxylate
Cat. No.:	B075469

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An In-depth Technical Guide to **Methyl 3-amino-6-iodopyrazine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-amino-6-iodopyrazine-2-carboxylate**, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications, with a focus on data presentation and experimental methodology.

Introduction

Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS No: 1458-16-8) is a heterocyclic compound featuring a pyrazine core, a scaffold of significant interest in the development of novel therapeutic agents.^{[1][2]} The presence of amino, iodo, and methyl carboxylate functional groups makes it a versatile intermediate for creating a diverse range of molecules.^[2] Structurally related aminopyrazine derivatives have shown promise as inhibitors of key biological targets, such as Fibroblast Growth Factor Receptors (FGFR), and have been investigated for antimicrobial properties.^{[3][4]} This guide serves as a central resource for researchers utilizing this compound in their work.

Commercial Availability

Methyl 3-amino-6-iodopyrazine-2-carboxylate is available from several chemical suppliers.

The following table summarizes some of the known vendors. Researchers are advised to contact the suppliers directly for the most current information on purity, quantity, and pricing.

Supplier Name	Location	Purity/Quantity Information	Reference
Sunway Pharm Ltd.	-	97% purity available in 250mg, 1g, 5g quantities.	[5]
Laibo Chem	-	Available in 250mg and 1g packages.	[6] [7]
Lanzhou Kohn & Shawn Pharmatech Co., Ltd.	China	-	[8]
Leap Chem Co., Ltd.	China	-	[8]
Matrix Scientific Inc.	USA	-	[8]
Achemica	Switzerland	-	[8]

Physicochemical and Spectroscopic Data

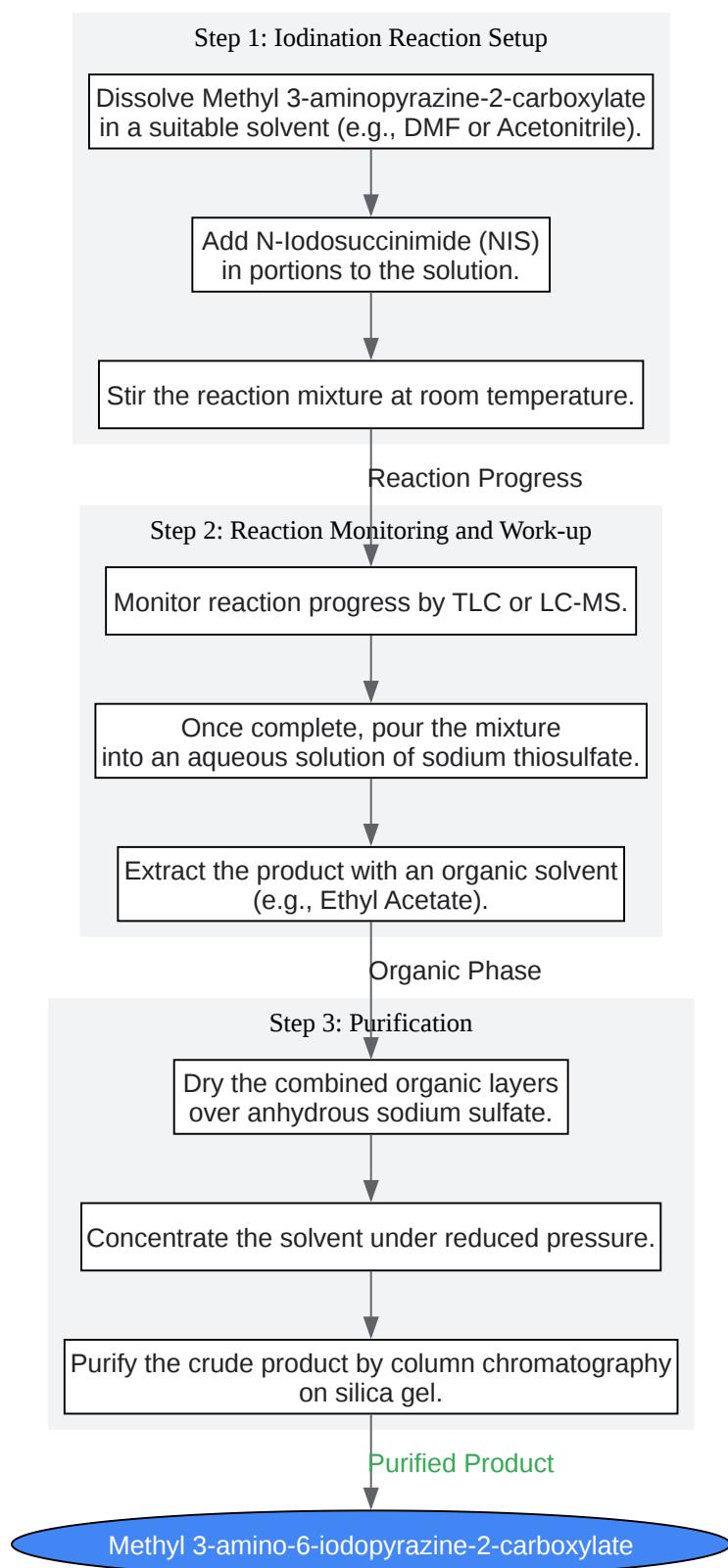
Key properties of **Methyl 3-amino-6-iodopyrazine-2-carboxylate** are summarized below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference
CAS Number	1458-16-8	[1] [5]
Molecular Formula	C ₆ H ₆ IN ₃ O ₂	[1] [5]
Molecular Weight	279.04 g/mol	[1] [5]
IUPAC Name	methyl 3-amino-6-iodopyrazine-2-carboxylate	[1]
Melting Point	200-202 °C	[8]
Density	2.020±0.06 g/cm ³	[8]
Solubility	Sparingly soluble (23 g/L) at 25 °C (calculated).	[8]
Mass Spectrum	A GC-MS spectrum is available on SpectraBase.	[9]

Proposed Synthesis and Experimental Workflow

While a specific, detailed synthesis protocol for **Methyl 3-amino-6-iodopyrazine-2-carboxylate** is not readily available in the public literature, a plausible synthetic route can be devised based on established methodologies for analogous pyrazine derivatives. The following proposed protocol starts from the commercially available Methyl 3-aminopyrazine-2-carboxylate.

Experimental Workflow Diagram



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Caption: Proposed experimental workflow for the synthesis of **Methyl 3-amino-6-iodopyrazine-2-carboxylate**.

Detailed Experimental Protocol

Objective: To synthesize **Methyl 3-amino-6-iodopyrazine-2-carboxylate** via electrophilic iodination of Methyl 3-aminopyrazine-2-carboxylate.

Materials:

- Methyl 3-aminopyrazine-2-carboxylate (1 equivalent)
- N-Iodosuccinimide (NIS) (1.1 equivalents)
- Dimethylformamide (DMF) or Acetonitrile (anhydrous)
- Ethyl Acetate
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane/Ethyl Acetate solvent system

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-aminopyrazine-2-carboxylate (1 eq.) in anhydrous DMF.
- To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.
- Allow the reaction to stir at room temperature for 4-12 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **Methyl 3-amino-6-iodopyrazine-2-carboxylate**.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

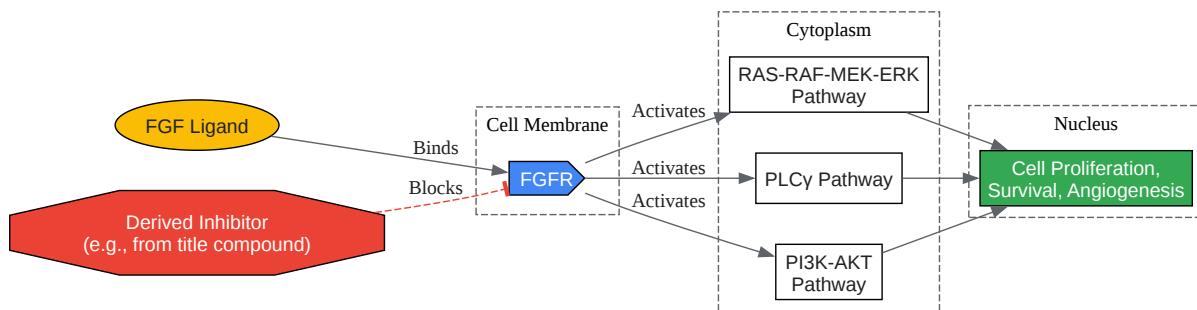
Aminopyrazine derivatives are important scaffolds in medicinal chemistry.^[2] While specific biological activities for **Methyl 3-amino-6-iodopyrazine-2-carboxylate** are not extensively documented, its structural similarity to known bioactive molecules suggests its utility as a key intermediate.

- FGFR Inhibitors: Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.^[3] This compound provides a scaffold to synthesize analogs targeting the FGFR signaling pathway.
- Antimicrobial Agents: The pyrazine core is present in the first-line anti-tubercular agent Pyrazinamide.^[4] Various 3-aminopyrazine-2-carboxamide derivatives have been evaluated for antimycobacterial, antibacterial, and antifungal activities.^[4]

- Building Block for Chemical Libraries: The iodo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse chemical libraries for high-throughput screening.

Representative Signaling Pathway: FGFR

The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for compounds derived from **Methyl 3-amino-6-iodopyrazine-2-carboxylate**.



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Caption: Simplified FGFR signaling pathway and the inhibitory action of derived compounds.

Safety and Handling

Based on available safety data sheets for similar compounds, **Methyl 3-amino-6-iodopyrazine-2-carboxylate** should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard Category	Precautionary Statements	Reference
General Advice	Show the safety data sheet to a doctor in attendance.	[10]
Inhalation	May cause respiratory irritation. Move person into fresh air.	[11]
Skin Contact	May cause skin irritation. Wash off with soap and plenty of water.	[10]
Eye Contact	Causes serious eye irritation. Rinse thoroughly with plenty of water.	[10]
Ingestion	Harmful if swallowed. Call a POISON CENTER/doctor if you feel unwell.	
Storage	Store in a well-ventilated place. Keep container tightly closed.	
Disposal	Dispose of contents/container to an approved waste disposal plant.	

Note: This is a summary of general hazards. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

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